Cephabacin M4
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Overview
Description
Cephabacin M4 is a new cephem antibiotics of bacterial origin.
Scientific Research Applications
Biosynthetic Pathways and Engineering for Novel Antibiotics
Cephabacin M4 is a beta-lactam antibiotic produced by bacteria like Lysobacter lactamgenus. Research has focused on elucidating the biosynthetic pathway of cephabacins, including the metabolic diversity and the assembly mechanism of cephabacins. This understanding aids in designing new pharmacologically active compounds by engineering the cephabacin biosynthetic pathway (Sohn, Nam, & Ryu, 2001).
Antibacterial Activities and Mode of Action
Cephabacin M4, along with other cephabacins, demonstrates antibacterial activities against a range of bacteria, including beta-lactamase-producing strains and anaerobic bacteria. The mode of action involves inhibiting peptidoglycan synthesis and binding to penicillin-binding proteins, indicating potential use in treating various bacterial infections (Nozaki et al., 1984).
Structural Characterization
Extensive studies have been conducted on the structural determination of cephabacin M4 and related compounds. Understanding the chemical structure, including the cephem nucleus and oligopeptide side chains, is crucial for the development of new antibiotics with targeted antibacterial properties (Tsubotani, Hida, Ono, & Harada, 1985).
Nonribosomal Peptide Synthetase Modules
Cephabacin M4's biosynthesis involves nonribosomal peptide synthetase (NRPS) modules. Detailed studies of these modules, including their substrate specificity, have provided insights into the assembly of the oligopeptide moiety of cephabacins. This knowledge is vital for the modification and engineering of cephabacins for enhanced therapeutic efficacy (Demirev et al., 2006).
Discovery and Taxonomy of Producing Organisms
The discovery and taxonomy of the bacteria producing cephabacins, including cephabacin M4, have been essential in understanding the natural sources of these antibiotics. This information aids in optimizing fermentation processes for large-scale antibiotic production (Ono, Nozaki, Katayama, & Okazaki, 1984).
Polyketide Synthase Module in Biosynthesis
Research has also explored the role of the polyketide synthase (PKS) module in cephabacin biosynthesis. Understanding the function of PKS, alongside NRPS, in the biosynthesis process is critical for developing cephabacin derivatives with modified properties (Lee et al., 2008).
properties
CAS RN |
99313-74-3 |
---|---|
Product Name |
Cephabacin M4 |
Molecular Formula |
C41H69N11O15S |
Molecular Weight |
988.1 g/mol |
IUPAC Name |
3-[[6-amino-4-[[(2S)-1-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-6-oxohexanoyl]oxymethyl]-7-[(5-amino-5-carboxypentanoyl)amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C41H69N11O15S/c1-19(2)30(36(60)50-34(58)24(11-8-14-43)48-35(59)31(20(3)4)49-33(57)22(44)10-7-13-42)47-25(15-27(46)54)26(53)16-29(56)67-17-21-18-68-40-41(66-5,39(65)52(40)32(21)38(63)64)51-28(55)12-6-9-23(45)37(61)62/h19-20,22-26,30-31,40,47,53H,6-18,42-45H2,1-5H3,(H2,46,54)(H,48,59)(H,49,57)(H,51,55)(H,61,62)(H,63,64)(H,50,58,60)/t22-,23?,24-,25?,26?,30-,31-,40?,41?/m0/s1 |
InChI Key |
JBODJWJBIOEWBA-KPZHMRGNSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=O)[C@H](CCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O |
SMILES |
CC(C)C(C(=O)NC(=O)C(CCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)C(CCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN)N)NC(CC(=O)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CCCC(C(=O)O)N)OC)SC1)C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Cephabacin M4; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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